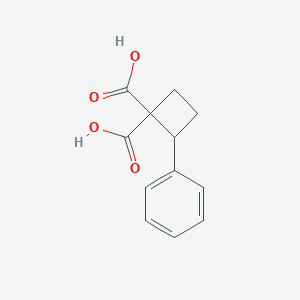

2-Phenylcyclobutane-1,1-dicarboxylic acid

Description

General Overview of Cyclobutane (B1203170) Ring Systems in Organic Chemistry

Cyclobutane rings are four-membered carbocyclic systems that have been a subject of interest for over a century. d-nb.info Their chemistry is largely dictated by the significant ring strain—a combination of angle and torsional strain—which makes them more reactive than their larger cyclohexane (B81311) counterparts. d-nb.info This inherent strain energy, approximately 26 kcal/mol, facilitates selective bond cleavage under various reaction conditions, making cyclobutane derivatives versatile intermediates in organic synthesis. d-nb.infoacs.org They can serve as precursors for a wide range of acyclic and cyclic molecules, including the synthesis of larger five- or six-membered rings through ring-enlargement reactions, or contraction to cyclopropanes. d-nb.info

The formation of the cyclobutane skeleton can be achieved through several reliable methods, most notably [2+2] cycloaddition reactions. nih.govnih.govorganic-chemistry.org These reactions, which can be initiated photochemically or catalyzed by transition metals, often proceed with high regio- and stereoselectivity, providing a powerful tool for constructing complex molecular architectures. d-nb.infonih.gov

Significance of Geminal Dicarboxylic Acid Functionality in Synthetic Chemistry

A geminal (or gem-) dicarboxylic acid is a molecule featuring two carboxylic acid groups attached to the same carbon atom. mnstate.edu This structural motif is a valuable building block in organic synthesis. The presence of two electron-withdrawing carboxyl groups on a single carbon atom influences the acidity of the protons on the α-carbon and the reactivity of the molecule itself.

One of the most characteristic reactions of geminal dicarboxylic acids is thermal decarboxylation. youtube.comorgsyn.org Upon heating, these compounds readily lose one molecule of carbon dioxide to yield a substituted carboxylic acid. youtube.comorgsyn.org This transformation provides a reliable method for the synthesis of monocarboxylic acids that might be otherwise difficult to prepare. Furthermore, the diesters of these acids are crucial substrates in reactions like the Dieckmann condensation, an intramolecular Claisen condensation used to form cyclic β-keto esters, which are themselves versatile synthetic intermediates. youtube.com

Historical and Contemporary Research Context of 2-Phenylcyclobutane-1,1-dicarboxylic acid

The primary and most detailed investigation into this compound dates back to a 1959 study by Alfred Burger and Alfred Hofstetter. acs.org Their work documented a multi-step synthesis of the title compound, which was required as an intermediate for the preparation of 2-phenylcyclobutanecarboxylic acid. acs.org

The synthesis commenced with 3-phenylglutaric acid, which was converted to its anhydride (B1165640). Subsequent reduction, hydrolysis, and a series of other transformations ultimately yielded the target geminal dicarboxylic acid. acs.org The researchers also prepared the corresponding diethyl ester derivative. acs.orgchemicalbook.com This historical synthesis remains the key reference for this specific molecule.

Despite the foundational work in the mid-20th century, this compound has not been the subject of extensive contemporary research. Its close relative, 1,1-cyclobutanedicarboxylic acid, has found modern applications as a ligand in the synthesis of platinum-based anticancer drugs like carboplatin, but similar applications for the 2-phenyl derivative have not been reported in the literature. sigmaaldrich.com

Scope and Objectives of Research on this compound

The original objective for the synthesis of this compound, as stated by Burger and Hofstetter, was its role as a direct precursor to 2-phenylcyclobutanecarboxylic acid via decarboxylation. acs.org The geminal dicarboxylic acid structure provides a reliable synthetic handle to introduce a single carboxylic acid group at the C1 position of the phenyl-substituted cyclobutane ring.

Current research objectives for this specific molecule are not well-defined in the scientific literature. However, the general objectives for studying related compounds often involve leveraging the unique stereochemistry and reactivity of the cyclobutane ring for the synthesis of novel organic structures or exploring the influence of the phenyl and gem-dicarboxyl groups on the ring's properties and potential as a ligand in coordination chemistry.

Data Tables

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₄ | nih.gov |

| Molecular Weight | 220.22 g/mol | nih.gov |

| Melting Point | 166-167 °C | acs.org |

Derivative Properties

| Compound | Molecular Formula | Melting Point | Source |

| This compound diethyl ester | C₁₆H₂₀O₄ | Not Reported | chemicalbook.com |

| This compound methyl ester | C₁₄H₁₆O₄ | 93-95 °C | acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

91963-65-4 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2-phenylcyclobutane-1,1-dicarboxylic acid |

InChI |

InChI=1S/C12H12O4/c13-10(14)12(11(15)16)7-6-9(12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16) |

InChI Key |

XUUXKHXLMLVJJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylcyclobutane 1,1 Dicarboxylic Acid

Retrosynthetic Analysis of the 2-Phenylcyclobutane-1,1-dicarboxylic acid Scaffold

A retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most direct approach involves the formation of the cyclobutane (B1203170) ring, which can be envisioned through a [2+2] cycloaddition. This strategy would involve the reaction of styrene (B11656) with a ketene (B1206846) equivalent bearing two carboxyl groups or their synthetic precursors.

Alternatively, a stepwise ring closure approach offers another major pathway. This would typically involve the formation of a linear precursor with appropriate functional groups at the 1 and 4 positions, which can then undergo an intramolecular cyclization to form the four-membered ring. A logical precursor for this strategy is a substituted glutaric acid derivative, such as 3-phenylglutaric acid, which can be elaborated and cyclized to afford the target cyclobutane structure. acs.org

Strategies for Cyclobutane Ring Formation Incorporating the Phenyl Moiety

The formation of the 2-phenylcyclobutane core can be achieved through various synthetic strategies, primarily categorized as formal [2+2] cycloaddition reactions or stepwise ring construction methods.

Formal [2+2] Cycloaddition Approaches to this compound

The [2+2] cycloaddition represents a powerful and atom-economical method for the construction of cyclobutane rings. This approach involves the direct combination of two unsaturated components to form the four-membered ring.

The reaction of a ketene with an alkene is a well-established method for the synthesis of cyclobutanones. wikipedia.org For the synthesis of this compound, this would conceptually involve the cycloaddition of a suitable ketene with styrene. The ketene partner would need to be a dicarboxyketene or a synthetic equivalent.

Lewis acid-promoted ketene-alkene [2+2] cycloadditions have been shown to improve reactivity, yield, and diastereoselectivity compared to thermal conditions. nih.govnih.gov For instance, the use of a Lewis acid like ethylaluminum dichloride (EtAlCl2) can facilitate the reaction between a ketene and an alkene. nih.govorgsyn.org This approach could potentially be applied to the reaction of a ketene derived from a malonic acid precursor with styrene to construct the desired 2-phenylcyclobutane skeleton. The reaction is often concerted but asynchronous. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Aryl/Alkyl Ketene + Unactivated Alkene | EtAlCl2 | Cycloadduct | 84 | 13:1 |

| Aryl/Alkyl Ketene + Unactivated Alkene | Thermal | Cyclobutanone (B123998) | 5 | 1:1 |

| Aryl/Alkyl Ketene + Cyclopentadiene | EtAlCl2 | Endo Cycloadduct | 59 | 7:1 |

| Aryl/Alkyl Ketene + Cyclopentadiene | Thermal | Exo Cycloadduct | 71 | 6:1 |

This table presents representative data for Lewis acid-promoted ketene-alkene cycloadditions, highlighting the improved yields and selectivities compared to thermal conditions. orgsyn.org

Photochemical [2+2] cycloadditions offer another route to cyclobutane rings. These reactions are typically initiated by the photoexcitation of one of the alkene partners. nih.gov In the context of synthesizing this compound, a potential strategy involves the photochemical cycloaddition of a styrene derivative with an alkene bearing geminal carboxylate functionalities or their precursors.

Recent advancements have demonstrated the utility of visible-light organophotocatalysis for the [2+2] cycloaddition of styrenes. nih.gov This method avoids the need for high-energy UV light and can be applied to a range of styrene derivatives. nih.gov Both homodimerizations and intramolecular cycloadditions of styrenes have been successfully achieved using this approach. nih.gov The mechanism often involves energy transfer from a photocatalyst to the styrene, leading to an excited state that undergoes cycloaddition. nih.gov

| Styrene Derivative | Photocatalyst | Solvent | Yield (%) |

| para-Nitrostyrene | 4CzIPN | THF | 93 (conversion) |

| Styrene | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 | CH2Cl2 | Low |

| Styrene | 4CzIPN | DMF | Low |

This table showcases the effectiveness of the organophotocatalyst 4CzIPN in the [2+2] cycloaddition of styrenes under visible light. nih.gov

Organometallic catalysis provides a further avenue for [2+2] cycloaddition reactions. While specific examples leading directly to this compound are not prevalent in the literature, the general principles of this approach are applicable. Transition metal catalysts can facilitate the cycloaddition of alkenes through various mechanisms, often involving the formation of metallacyclobutane intermediates. These methods can offer unique selectivity and functional group tolerance.

Stepwise Ring Construction Methodologies

A well-documented route to this compound involves a multi-step synthesis starting from 3-phenylglutaric acid. acs.org This stepwise approach provides unambiguous control over the substitution pattern of the final product.

The synthesis commences with the conversion of 3-phenylglutaric acid to its anhydride (B1165640). acs.org This anhydride is then reduced to 3-phenyl-δ-valerolactone. acs.org Subsequent steps involve the opening of the lactone ring to form a diol, which is then converted to a dihalide. The crucial cyclobutane ring formation is achieved through an intramolecular cyclization of a malonic ester derivative of this dihalide, followed by hydrolysis of the ester groups to yield the final dicarboxylic acid. acs.org

A key intermediate in one reported synthesis is diethyl (2-phenylcyclobutane-1,1-diyl)dimalonate, which upon hydrolysis and decarboxylation affords this compound. acs.org

| Starting Material | Key Steps | Final Product |

| 3-Phenylglutaric acid | Anhydride formation, reduction to lactone, ring opening, dihalide formation, malonic ester synthesis, cyclization, hydrolysis | This compound |

This table outlines the key transformations in the stepwise synthesis of this compound from 3-phenylglutaric acid as described by Burger and Hofstetter. acs.org

Intramolecular Ring Closure Reactions

One of the primary strategies for the synthesis of cyclic compounds is through intramolecular cyclization, where a single molecule containing two reactive functional groups is induced to form a ring. A documented synthesis of this compound utilizes this approach, starting from 3-phenylglutaric acid. This multi-step synthesis culminates in the formation of the cyclobutane ring through an intramolecular reaction.

Another potential, though not explicitly demonstrated for this specific compound, intramolecular cyclization is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgambeed.comnumberanalytics.combuchler-gmbh.com Conceptually, a suitably substituted dinitrile precursor could cyclize to form a 2-phenylcyclobutane-1-carbonitrile-1-enamine, which upon hydrolysis would yield 2-phenylcyclobutanone-1-carboxylic acid, a close derivative of the target molecule.

The Dieckmann condensation represents another classical intramolecular cyclization method, involving the reaction of a diester with a base to form a β-keto ester. nih.gov While typically used for 5- and 6-membered rings, variations of this reaction could potentially be adapted for the synthesis of four-membered rings under specific conditions.

Multicomponent Reactions Leading to this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient pathway to complex molecules. rsc.org While a specific MCR for the direct synthesis of this compound is not prominently documented in the reviewed literature, the principles of MCRs suggest potential pathways. For instance, a reaction involving a phenyl-substituted alkene, a malonic acid derivative, and a third component under catalytic conditions could theoretically assemble the target structure in a convergent manner. The development of such a reaction would be of significant interest due to its atom economy and operational simplicity.

Functional Group Interconversions on Precursors to this compound

An alternative to constructing the fully substituted cyclobutane ring in one go is to first form a simpler cyclobutane precursor and then introduce the required phenyl and carboxyl groups through functional group interconversions.

Introduction of Carboxyl Groups via Carbonylation or Malonate Alkylation

A common and well-established method for the synthesis of 1,1-dicarboxylic acids is the malonic ester synthesis. This method can be applied to synthesize 1,1-cyclobutanedicarboxylic acid, a key precursor to the target molecule. The synthesis involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable dihaloalkane, like 1,3-dibromopropane, in the presence of a base. The resulting cyclic diester is then hydrolyzed to the dicarboxylic acid. acs.org

| Reactant 1 | Reactant 2 | Base | Product |

| Diethyl malonate | 1,3-Dibromopropane | Potassium tert-butoxide | Diethyl cyclobutane-1,1-dicarboxylate (B1232482) |

Table 1: Malonic Ester Synthesis of a Cyclobutane-1,1-dicarboxylate Precursor.

Carbonylation reactions, which involve the introduction of a carbonyl group using carbon monoxide, also present a viable route for the synthesis of carboxylic acids. While specific applications to form this compound are not detailed, the carbonylation of suitable precursors, such as a halogenated 2-phenylcyclobutane, could potentially introduce the carboxylic acid functionalities.

Phenyl Group Installation onto Pre-formed Cyclobutanes

The introduction of a phenyl group onto a pre-formed cyclobutane ring can be achieved through modern cross-coupling reactions. C-H activation and arylation is a powerful strategy for this purpose. Research has shown that the arylation of cyclobutanecarboxylic acid derivatives is possible. For example, the palladium-catalyzed arylation of N-(quinolin-8-yl)cyclobutanecarboxamide with aryl iodides can lead to the formation of bis-arylated products. rsc.org By controlling the reaction conditions and the stoichiometry of the reagents, it may be possible to achieve mono-arylation at the 2-position of a cyclobutane-1,1-dicarboxylic acid derivative. wikipedia.org

Stereoselective Synthesis of this compound

The synthesis of this compound presents a stereochemical challenge, as the C2 carbon is a stereocenter. Therefore, controlling the stereochemistry to produce a single enantiomer or a specific diastereomer is a key aspect of its synthesis.

Enantioselective Approaches to this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific enantioselective syntheses of this compound are not extensively detailed, several general strategies for the enantioselective synthesis of cyclobutane derivatives can be considered.

One prominent approach is the use of [2+2] cycloaddition reactions. Visible-light-induced asymmetric [2+2] cycloaddition of alkenes is a powerful tool for constructing chiral cyclobutanes. A cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition has been developed for the synthesis of enantioenriched oxa- ambeed.comnumberanalytics.com-bicyclic heptanes, which are cyclobutane derivatives. researchgate.net

Another strategy involves the enantioselective functionalization of a pre-formed cyclobutane ring. For instance, an enantioselective sulfa-Michael addition to cyclobutenes, catalyzed by a chiral cinchona-based squaramide bifunctional acid-base catalyst, has been used to produce thio-substituted cyclobutanes with high enantioselectivity. buchler-gmbh.com This methodology could potentially be adapted for the introduction of a phenyl group or a precursor to the carboxylic acid groups.

Diastereoselective Control in Synthesis of this compound

In cases where a molecule has multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. For this compound, the key is to control the cis or trans relationship between the phenyl group at the C2 position and the substituents at other positions on the cyclobutane ring.

A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed, which features a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride. acs.org The stereochemical outcome of the reduction is influenced by the reaction temperature, with lower temperatures favoring higher diastereoselectivity. acs.org This approach could potentially be adapted for the synthesis of this compound by designing a suitable precursor that allows for a diastereoselective reduction or addition step to set the desired relative stereochemistry of the phenyl group.

Furthermore, photochemical [2+2] cycloadditions can exhibit diastereoselectivity. For example, the synthesis of cyclobutane lignans (B1203133) via a photoinduced electron transfer dimerization of styrenic precursors yielded cycloadducts with a trans stereochemistry. nih.gov The choice of reaction conditions and substrates in a cycloaddition approach to this compound would be critical in directing the diastereochemical outcome.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. Key considerations include the use of safer solvents, improving energy efficiency, and maximizing the incorporation of starting materials into the final product (atom economy). rsc.org

Performing reactions without a solvent, or in a solventless system, can significantly reduce waste and simplify purification. Mechanochemistry, where mechanical force is used to induce chemical reactions, is a prominent solvent-free technique. researchgate.net While the mechanochemical synthesis of this compound has not been reported, the approach has been applied to other cyclobutane systems. researchgate.net Another approach is to perform reactions in the solid state, which can be facilitated by grinding or heating the reactants together.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Cycloaddition reactions, such as the [2+2] cycloaddition that could be used to form the cyclobutane ring of the target molecule, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. rsc.orgacs.org

Catalytic Approaches to Minimize Waste

The conventional synthesis of this compound involves a multi-step sequence that often utilizes stoichiometric reagents and generates significant chemical waste. A key step in this synthesis is the intramolecular cyclization of a precursor, diethyl (3-bromo-1-phenylpropyl)malonate, which traditionally employs a strong base like potassium-t-butoxide in stoichiometric amounts. This process leads to the formation of large quantities of inorganic salts as byproducts, contributing to a low atom economy and a high E-factor (Environmental factor).

Modern catalytic methods offer promising alternatives to mitigate these issues, focusing on enhancing reaction efficiency, reducing the use of hazardous substances, and minimizing waste generation. These approaches can be broadly categorized into the application of catalytic cyclization techniques and the atom-economical synthesis of key precursors.

Phase-Transfer Catalysis for Intramolecular Cyclization

One of the most direct ways to address the waste generated during the cyclization step is the application of phase-transfer catalysis (PTC). crdeepjournal.orgrsc.org In this methodology, a catalytic amount of a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the malonate anion from an aqueous or solid phase to an organic phase containing the alkyl halide precursor. crdeepjournal.orgorgsyn.org This allows the reaction to proceed under milder conditions and with a catalytic amount of base, or even with a solid carbonate base, thereby significantly reducing the salt waste generated compared to the use of stoichiometric alkoxides. crdeepjournal.orgnih.gov

The advantages of using PTC in the synthesis of cyclobutane derivatives from malonates include:

Reduction in the amount of strong base required.

Milder reaction conditions, leading to fewer side reactions.

Elimination of the need for anhydrous solvents in some cases.

Simplified work-up procedures and reduced generation of inorganic salt waste. crdeepjournal.org

Catalytic [2+2] Cycloaddition Reactions

A more advanced and atom-economical approach to the synthesis of the cyclobutane core involves catalytic [2+2] cycloaddition reactions. rsc.org This strategy allows for the direct construction of the four-membered ring from two alkene precursors. For the synthesis of this compound, this could conceptually involve the reaction of a styrene derivative with an appropriately substituted alkene. These reactions can be promoted by various catalytic systems:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for [2+2] cycloadditions. nih.gov Organocatalysts or transition-metal complexes can absorb light and promote the reaction under mild conditions, often with high stereoselectivity. nih.govyoutube.com

Organocatalysis: Chiral organocatalysts can be employed to achieve enantioselective [2+2] cycloadditions, providing access to specific stereoisomers of the target molecule.

Transition-Metal Catalysis: A variety of transition metals, including gold, rhodium, and nickel, have been shown to catalyze [2+2] cycloadditions of alkenes. rsc.org These methods can offer high efficiency and control over the reaction outcome.

While the direct application of these methods to the synthesis of this compound may require further research and development, they represent a significant step forward in terms of atom economy and waste reduction by constructing the core structure in a single, efficient step.

Atom-Economical Synthesis of Precursors

Catalytic Michael Addition: The synthesis of the phenylpropylmalonate backbone could be achieved through a catalytic Michael addition of a malonate to a chalcone (B49325) derivative (an α,β-unsaturated ketone). nih.gov This reaction can be catalyzed by a variety of catalysts, including organocatalysts and phase-transfer catalysts, often with high efficiency and selectivity. The use of catalytic amounts of a base like potassium tert-butoxide has also been reported for such transformations. scispace.com

Catalytic C-H Functionalization: More advanced strategies could involve the direct catalytic C-H functionalization of simpler starting materials, thereby avoiding multiple pre-functionalization steps and significantly reducing waste. acs.org

By integrating these catalytic approaches into the synthetic scheme for this compound, it is possible to significantly reduce the environmental impact of its production, aligning with the principles of green chemistry.

Interactive Data Table: Potential Catalytic Approaches and Their Advantages

| Catalytic Approach | Reaction Step | Catalyst Example | Potential Advantages |

| Phase-Transfer Catalysis | Intramolecular Cyclization | Quaternary Ammonium Salts | Reduced base usage, milder conditions, less salt waste. crdeepjournal.org |

| Photocatalytic [2+2] Cycloaddition | Ring Formation | Organophotocatalysts (e.g., 4CzIPN) nih.gov | High atom economy, mild conditions, access to complex structures. nih.gov |

| Transition-Metal Catalyzed [2+2] Cycloaddition | Ring Formation | Gold(I) or Rhodium(I) complexes rsc.org | High efficiency, potential for stereocontrol. rsc.org |

| Catalytic Michael Addition | Precursor Synthesis | Organocatalysts or PTC | Atom-economical C-C bond formation, reduced waste. nih.gov |

Structural Elucidation and Stereochemical Characterization of 2 Phenylcyclobutane 1,1 Dicarboxylic Acid

X-ray Crystallographic Analysis of 2-Phenylcyclobutane-1,1-dicarboxylic acid and its Co-crystals

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallographic data for this compound or its co-crystals. Consequently, detailed information on its absolute configuration, solid-state conformation, and hydrogen bonding networks from this technique is not available at present.

The absolute configuration of this compound has not been determined by X-ray crystallography according to available literature. While a synthesis of the dextrorotatory enantiomer, (+)-2-Phenylcyclobutane-1,1-dicarboxylic acid, has been reported, its specific stereochemistry (R or S) was not assigned. amazonaws.com

Without crystallographic data, the solid-state conformation and the intricate network of hydrogen bonds for this compound remain uncharacterized. For related simple cyclobutane-1,1-dicarboxylic acids, X-ray analysis has revealed potential for both static and dynamic disorder in the puckered cyclobutane (B1203170) ring. In the solid state, carboxylic acid groups are potent hydrogen bond donors and acceptors, typically forming dimeric structures or extended networks that significantly influence the crystal packing. researchgate.net However, the specific arrangement for the title compound is yet to be experimentally determined.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While some basic NMR data for this compound has been reported, a comprehensive analysis using advanced techniques is not extensively documented.

Detailed 2D NMR studies such as COSY, HSQC, HMBC, and NOESY have not been published for this compound. Such studies would be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the phenyl and cyclobutane moieties.

Some basic 1D NMR data for the dextrorotatory enantiomer has been reported as follows:

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | 12.87 (s, 1H), 7.21-7.17 (m, 1H), 4.18 (t, J = 9.6 Hz, 1H), 2.50-2.40 (m, 2H), 2.25-2.19 (m, 1H), 2.12-2.06 (m, 1H) |

| ¹³C NMR | 174.0, 171.7, 140.9, 128.7, 128.4, 127.3, 60.0, 45.1, 26.4, 21.4 |

| Solvent: DMSO amazonaws.com |

This data confirms the presence of the phenyl group, the cyclobutane ring protons, and the carboxylic acid protons. The precursor, dimethyl 2-phenylcyclobutane-1,1-dicarboxylate, has also been characterized by IR and NMR spectroscopy. amazonaws.com

There are no published studies that utilize Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the relative stereochemistry of the phenyl group and the carboxylic acid groups in this compound. A NOESY experiment would be crucial to establish the through-space proximity of the protons on the cyclobutane ring and the phenyl substituent, thereby confirming the cis or trans relationship between them. For instance, in related 1,2-disubstituted cyclobutanes, NOESY has been effectively used to distinguish between isomers based on the spatial arrangement of the substituents. nih.gov

Dynamic NMR (DNMR) studies, which are used to investigate conformational changes such as ring inversion in cyclic molecules, have not been reported for this compound. The cyclobutane ring is known to undergo a puckering motion, and in substituted derivatives, this can lead to different conformers being in equilibrium. DNMR studies could provide quantitative information about the energy barriers associated with this ring flipping and the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods would provide key insights into its structural composition.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band would be anticipated in the region of 3300-2500 cm⁻¹, a hallmark of the hydrogen-bonded dimers typically formed by carboxylic acids. orgchemboulder.com Superimposed on this broad absorption would be the sharper C-H stretching vibrations of the aromatic and aliphatic portions of the molecule. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring would be found just below this value. spectroscopyonline.com

A strong and sharp absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid groups is expected in the range of 1760-1690 cm⁻¹. orgchemboulder.com The conjugation of the phenyl ring does not directly influence the carbonyl group in this molecule, so the position would be typical for a saturated dicarboxylic acid. Further characteristic peaks include the C-O stretching vibration, anticipated between 1320 and 1210 cm⁻¹, and the out-of-plane O-H bend (wag) between 960 and 900 cm⁻¹. spectroscopyonline.com The presence of the phenyl group would also give rise to characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations that can indicate the substitution pattern of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch of the carboxylic acid would be observable. The symmetric vibrations of the cyclobutane ring and the aromatic ring are often strong in Raman spectra, providing valuable information about the carbon skeleton. For instance, the ring breathing mode of the phenyl group and various C-C stretching and bending vibrations of the cyclobutane ring would be expected. In a study of cis-cyclobutane-1,3-dicarboxylic acid, both IR and Raman studies were used to determine its puckered state in solution. nih.gov

A hypothetical summary of the expected key vibrational frequencies is presented in Table 1.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Weak | Very Broad, Strong |

| Aromatic | C-H Stretch | ~3100-3000 | ~3100-3000 | Medium to Weak |

| Aliphatic (Cyclobutane) | C-H Stretch | ~2960-2850 | ~2960-2850 | Medium to Strong |

| Carboxylic Acid | C=O Stretch | ~1720-1700 | ~1720-1700 | Very Strong |

| Aromatic | C=C Stretch | ~1600-1450 | ~1600-1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | ~1320-1210 | - | Strong |

| Carboxylic Acid | O-H Bend (out-of-plane) | ~960-900 | - | Broad, Medium |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule and for elucidating its fragmentation pathways under ionization. For this compound, electron ionization (EI) would likely lead to a complex fragmentation pattern due to the presence of multiple functional groups.

The molecular ion peak ([M]⁺) would be expected, although its intensity might be low due to the strained nature of the cyclobutane ring and the presence of easily fragmentable carboxylic acid groups. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (·OH, M-17) and the loss of the entire carboxyl group (·COOH, M-45). libretexts.org Given the presence of two carboxylic acid groups, sequential losses are also possible.

The phenyl-substituted cyclobutane ring would also undergo characteristic fragmentation. Cleavage of the bonds of the cyclobutane ring is a likely pathway. The presence of the phenyl group can stabilize adjacent carbocations, influencing the fragmentation pattern. A common fragmentation for phenyl-substituted cycloalkanes is the loss of the alkyl ring to form a stable benzylic or tropylium (B1234903) cation.

A plausible fragmentation pathway could involve the initial loss of one carboxylic acid group, followed by the cleavage of the cyclobutane ring. Another possibility is the fragmentation of the ring itself, leading to the expulsion of small neutral molecules like ethene. The fragmentation of the diethyl ester of 2-phenyl-cyclobutane-1,1-dicarboxylic acid would likely show initial loss of ethoxy radicals followed by fragmentation of the ring.

A hypothetical table of major fragment ions and their potential origins is presented in Table 2.

| m/z (Proposed) | Proposed Fragment | Plausible Origin |

|---|---|---|

| 220 | [C₁₂H₁₂O₄]⁺ | Molecular Ion |

| 203 | [M - OH]⁺ | Loss of a hydroxyl radical from a carboxylic acid group |

| 175 | [M - COOH]⁺ | Loss of a carboxyl radical |

| 176 | [M - CO₂]⁺ | Decarboxylation |

| 131 | [C₉H₇O]⁺ | Fragment from ring cleavage after initial loss |

| 115 | [C₉H₇]⁺ | Phenylcyclopropyl-like cation after ring rearrangement |

| 104 | [C₈H₈]⁺ | Styrene (B11656) radical cation from ring cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Confirmation

This compound possesses a chiral center at the carbon atom bearing the phenyl group (C2). Therefore, it can exist as a pair of enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for distinguishing between these enantiomers, determining their purity, and potentially assigning their absolute configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The electronic transitions associated with the phenyl chromophore and the carbonyl groups of the dicarboxylic acids are expected to give rise to CD signals. The Cotton effects observed in the CD spectrum, which are the characteristic positive or negative peaks, are highly sensitive to the stereochemical environment of the chromophores. The sign and magnitude of these Cotton effects could be used to determine the enantiomeric excess of a sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curves of the two enantiomers would be mirror images of each other. The plain ORD curve, measured at a single wavelength (e.g., the sodium D-line), provides the specific rotation, which is a characteristic physical property of a chiral compound. By comparing the measured specific rotation of a sample to that of the pure enantiomer, the enantiomeric purity can be determined.

Conformational Analysis of the Cyclobutane Ring in this compound

The four-membered cyclobutane ring is not planar and adopts a puckered or "butterfly" conformation to relieve torsional strain. whiterose.ac.uk The presence of bulky substituents like the phenyl group and the two carboxylic acid groups on the cyclobutane ring of this compound will significantly influence its preferred conformation.

The puckering of the cyclobutane ring can be quantitatively described by puckering parameters, such as the puckering amplitude and phase angle. For cyclobutane itself, the ring is puckered with a dihedral angle of about 25-35 degrees. whiterose.ac.uk In a related structure, a cyclobutane ring with a phenyl substituent was found to be puckered with a dihedral angle of approximately 15 degrees. The crystal structure of cyclobutane-1,1-dicarboxylic acid suggests a large amplitude ring-puckering vibration or a disordered structure with molecules in different puckered conformations. rsc.org

For this compound, the puckering of the ring will be a balance between minimizing torsional strain and avoiding steric hindrance between the substituents. The two carboxylic acid groups at the C1 position will likely force the C1-C2 and C1-C4 bonds to adopt a conformation that minimizes the interaction between these groups.

The substituents on the cyclobutane ring play a crucial role in determining its conformation. Large substituents generally prefer to occupy pseudo-equatorial positions to minimize steric interactions. In the case of this compound, the bulky phenyl group at the C2 position is expected to preferentially occupy a pseudo-equatorial position. This would place the hydrogen atom at C2 in a pseudo-axial position.

The two carboxylic acid groups at the C1 position introduce significant steric bulk. The relative orientation of these groups will also be influenced by the ring puckering. It is likely that the molecule will adopt a conformation that minimizes the steric clash between the phenyl group and the carboxylic acid groups. This could involve a specific puckered conformation of the ring and rotation around the C-C bonds connecting the substituents to the ring. The interplay of these steric and electronic effects will ultimately determine the most stable conformation of this compound in the gas phase and in solution.

Reactivity and Reaction Pathways of 2 Phenylcyclobutane 1,1 Dicarboxylic Acid

Decarboxylation Reactions of 2-Phenylcyclobutane-1,1-dicarboxylic acid

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group as carbon dioxide (CO2). Gem-dicarboxylic acids, such as this compound, are known to undergo decarboxylation, particularly upon heating. masterorganicchemistry.comyoutube.com This process typically leads to the formation of a monocarboxylic acid.

The thermal decarboxylation of gem-dicarboxylic acids, a class to which this compound belongs, generally proceeds through a concerted mechanism involving a cyclic transition state. masterorganicchemistry.com This is analogous to the well-understood decarboxylation of malonic acid and its derivatives. masterorganicchemistry.com

The proposed mechanism involves the formation of a six-membered ring-like transition state. In this state, the hydroxyl proton of one carboxyl group is transferred to the carbonyl oxygen of the second carboxyl group, while the carbon-carbon bond between the two carboxyl groups cleaves. This concerted process leads to the elimination of carbon dioxide and the formation of an enol intermediate. The enol then tautomerizes to the more stable corresponding carboxylic acid.

For this compound, thermal decarboxylation would be expected to yield 2-phenylcyclobutane-1-carboxylic acid. The reaction likely proceeds through the formation of a transient enol intermediate which then rapidly converts to the final product. The presence of the phenyl group may influence the stability of the transition state and the enol intermediate, potentially affecting the reaction temperature required for decarboxylation.

Table 1: Postulated Thermal Decarboxylation of this compound

| Reactant | Conditions | Product |

| This compound | Heating | 2-Phenylcyclobutane-1-carboxylic acid |

While thermal decarboxylation is a common method, catalytic approaches can offer milder reaction conditions and improved selectivity. Various catalysts have been developed for the decarboxylation of carboxylic acids, although specific applications to this compound are not extensively documented.

Catalytic methods can involve transition metal complexes or organocatalysts. For instance, copper-based catalysts have been shown to be effective in the decarboxylation of certain carboxylic acids. These reactions may proceed through the formation of a copper carboxylate intermediate. Palladium catalysts are also utilized in some decarboxylative coupling reactions.

Given the gem-dicarboxylic acid nature of the target molecule, catalysts that facilitate the formation of a carbanion or a radical intermediate at the α-position after the initial decarboxylation could be applicable. However, the specific choice of catalyst and conditions would need to be empirically determined for this compound.

The primary intermediate in the thermal decarboxylation of gem-dicarboxylic acids is generally considered to be an enol. youtube.com For this compound, the expected enol intermediate would be 1-(hydroxy(oxo)methyl)-2-phenylcyclobut-1-ene-1-ol. This species is transient and quickly tautomerizes to the more stable 2-phenylcyclobutane-1-carboxylic acid.

In catalytic decarboxylation pathways, the nature of the intermediates is dependent on the catalyst used. With certain metal catalysts, organometallic intermediates, such as a cyclobutyl-metal complex, could be formed after the initial loss of CO2. In radical-based catalytic decarboxylations, a 2-phenylcyclobutyl-1-carboxylate radical would be the key intermediate. Spectroscopic techniques and computational studies are often employed to detect and characterize such transient species in related systems.

Reactions Involving the Carboxyl Functional Groups of this compound

The two carboxyl groups of this compound are the sites for a variety of chemical transformations, most notably esterification and amidation.

Esterification of this compound with alcohols can be achieved to produce the corresponding diester. A common and well-established method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and removal of water can drive it towards the product side.

The presence of the bulky phenyl group at the C2 position may introduce some steric hindrance, potentially slowing down the rate of esterification compared to unsubstituted cyclobutane-1,1-dicarboxylic acid. However, the reaction is generally expected to proceed to completion with appropriate reaction times and conditions. For example, reaction with ethanol (B145695) would yield diethyl 2-phenylcyclobutane-1,1-dicarboxylate. chemicalbook.com

Table 2: Hypothetical Fischer Esterification of this compound

| Reactant | Alcohol | Catalyst | Product |

| This compound | Methanol (B129727) | H₂SO₄ (cat.) | Dimethyl 2-phenylcyclobutane-1,1-dicarboxylate |

| This compound | Ethanol | H₂SO₄ (cat.) | Diethyl 2-phenylcyclobutane-1,1-dicarboxylate |

The formation of carboxamides from this compound involves its reaction with amines. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative.

Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to facilitate the amidation. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

The steric hindrance imparted by the phenyl group and the gem-dicarboxyl arrangement might necessitate the use of more potent coupling agents or longer reaction times to achieve high yields of the corresponding dicarboxamide. For instance, reaction with ammonia (B1221849) or a primary amine in the presence of a coupling agent would be expected to yield 2-phenylcyclobutane-1,1-dicarboxamide or its N-substituted derivatives, respectively.

Anhydride (B1165640) and Imide Formation from this compound

The presence of two carboxylic acid groups on the same carbon atom allows for intramolecular reactions to form cyclic derivatives such as anhydrides and imides.

Anhydride Formation:

A general method for the synthesis of cyclic anhydrides involves heating the dicarboxylic acid. For instance, the formation of a six-membered anhydride from a substituted glutaric acid has been reported. acs.org Another approach involves the use of dehydrating agents like acetic anhydride or acetyl chloride.

Imide Formation:

Cyclic imides can be synthesized from the corresponding cyclic anhydrides by reaction with ammonia or primary amines. Therefore, it is anticipated that 2-phenylcyclobutane-1,1-dicarboxylic anhydride could serve as a precursor to 2-phenylcyclobutane-1,1-dicarboximide. The synthesis would involve heating the anhydride with ammonia or a primary amine, leading to the replacement of the anhydride oxygen with a nitrogen atom. A patent for the preparation of 1,2-cyclopentane dicarboximide describes the reaction of the corresponding anhydride with an ammonia source, suggesting a feasible route for the synthesis of the imide of this compound. google.comgoogle.com

A plausible reaction scheme is shown below: Step 1: Anhydride Formation this compound -> 2-Phenylcyclobutane-1,1-dicarboxylic anhydride + H₂O (with heat)

Step 2: Imide Formation 2-Phenylcyclobutane-1,1-dicarboxylic anhydride + NH₃ -> 2-Phenylcyclobutane-1,1-dicarboximide + H₂O (with heat)

Reduction of Carboxyl Groups to Alcohols or Aldehydes

The carboxylic acid groups of this compound can be reduced to primary alcohols or, with more difficulty, to aldehydes.

Reduction to Alcohols:

The reduction of carboxylic acids to primary alcohols is a common transformation in organic synthesis, typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose. The reaction of this compound with an excess of LiAlH₄ in an appropriate solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would be expected to yield 2-phenyl-1,1-bis(hydroxymethyl)cyclobutane.

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids to alcohols. Borane is generally more selective than LiAlH₄ and may offer advantages in the presence of other reducible functional groups.

| Reducing Agent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Phenyl-1,1-bis(hydroxymethyl)cyclobutane | 1. LiAlH₄, THF, reflux; 2. H₃O⁺ workup |

| Borane (BH₃·THF) | 2-Phenyl-1,1-bis(hydroxymethyl)cyclobutane | BH₃·THF, THF, reflux |

Reduction to Aldehydes:

The reduction of carboxylic acids to aldehydes is more challenging as aldehydes are generally more reactive than carboxylic acids and are easily reduced further to alcohols. This transformation requires the use of specialized, less reactive reducing agents and carefully controlled reaction conditions. While no specific methods for the partial reduction of this compound to the corresponding dialdehyde (B1249045) have been reported, general methods for this conversion exist, often involving the conversion of the carboxylic acid to a more easily reducible derivative, such as an acid chloride or an ester.

Cyclobutane (B1203170) Ring-Opening and Rearrangement Reactions of this compound

The four-membered cyclobutane ring is characterized by significant ring strain, which can drive ring-opening and rearrangement reactions under certain conditions.

Upon heating, cyclobutane derivatives can undergo thermal ring-opening reactions. For this compound, a potential thermal reaction is decarboxylation. The presence of two carboxyl groups on the same carbon atom (a malonic acid derivative) suggests that heating could lead to the loss of one or both carboxyl groups as carbon dioxide. The thermal decomposition of cyclobutane-1,1-dicarboxylic acid has been shown to result in decarboxylation to form cyclobutanecarboxylic acid. orgsyn.org A similar process would be expected for the 2-phenyl derivative, potentially yielding 2-phenylcyclobutanecarboxylic acid. Further heating could lead to the loss of the second carboxyl group, although this would require more forcing conditions.

The general mechanism for the decarboxylation of a gem-dicarboxylic acid upon heating involves a cyclic transition state. youtube.comyoutube.com

The cyclobutane ring can be susceptible to cleavage under acidic or basic conditions, particularly if such a reaction relieves ring strain. However, studies on a similar compound, 2,4-diphenylcyclobutane-1,3-dicarboxylic acid, have shown that the cyclobutane ring can be stable to both acidic and basic treatments. nih.gov This suggests that the cyclobutane ring in this compound may also exhibit a degree of stability under these conditions.

Ring expansion or contraction reactions are also possibilities under acid catalysis, often proceeding through carbocationic intermediates. libretexts.org However, specific examples for this particular compound are not well-documented.

Photochemical reactions can provide the energy to induce transformations that are not accessible under thermal conditions. The photochemistry of phenylcyclobutane has been a subject of study, indicating that the phenyl substituent can influence the photochemical behavior of the cyclobutane ring. acs.org

For this compound, photochemical irradiation could lead to several outcomes, including [2+2] cycloreversions, which would be the reverse of a [2+2] photocycloaddition. tum.de Another potential photochemical reaction is decarboxylation, where the absorption of light promotes the cleavage of a C-C bond and the release of carbon dioxide.

Reactions Involving the Phenyl Substituent of this compound

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration:

Nitration of the phenyl ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The position of substitution (ortho, meta, or para) will be influenced by the electronic effects of the cyclobutyl and dicarboxylic acid groups. Given the deactivating nature of the carboxyl groups, the reaction may require forcing conditions.

Halogenation:

Halogenation of the phenyl ring, for example with bromine (Br₂) or chlorine (Cl₂), typically requires a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org This reaction would introduce a halogen atom onto the phenyl ring. Similar to nitration, the regioselectivity of the reaction will be determined by the directing effects of the substituents.

| Reaction | Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-2-phenylcyclobutane-1,1-dicarboxylic acid |

| Bromination | Br₂, FeBr₃ | Bromo-2-phenylcyclobutane-1,1-dicarboxylic acid |

Electrophilic Aromatic Substitution Studies (e.g., Nitration, Halogenation)

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The cyclobutyl group attached to the benzene (B151609) ring is generally considered to be an ortho-, para-directing group, albeit a weakly activating or deactivating one. The presence of the dicarboxylic acid groups on the cyclobutane ring may exert a deactivating effect on the phenyl ring due to their electron-withdrawing nature, transmitted through the aliphatic spacer.

Nitration:

Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. For this compound, this reaction would introduce a nitro (-NO2) group onto the phenyl ring. The regioselectivity of the reaction would favor substitution at the ortho and para positions. However, the reaction conditions would need to be carefully controlled to prevent side reactions, such as oxidation of the cyclobutane ring or decarboxylation. While specific studies on the nitration of this compound are not extensively documented in publicly available literature, general knowledge of nitration reactions on phenyl-substituted alkanes provides a basis for predicting the likely outcomes. chemrevlett.com

Halogenation:

Halogenation of the phenyl ring can be accomplished using elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). This reaction would lead to the formation of mono- or poly-halogenated derivatives. Similar to nitration, substitution is expected to occur primarily at the ortho and para positions. The reaction conditions, including the choice of solvent and catalyst, would be critical in controlling the extent of halogenation. Studies on the free radical chlorination of related compounds like cyclobutanecarboxylic acid have been investigated, which could provide insights into potential reactions at the cyclobutane ring under different conditions. caltech.edu Decarboxylative halogenation is another potential pathway, although it typically requires specific reagents and conditions to proceed. nih.gov

| Reaction | Typical Reagents and Conditions | Expected Major Products |

| Nitration | HNO₃, H₂SO₄, 0-25 °C | 2-(2-Nitrophenyl)cyclobutane-1,1-dicarboxylic acid, 2-(4-Nitrophenyl)cyclobutane-1,1-dicarboxylic acid |

| Bromination | Br₂, FeBr₃, CCl₄, reflux | 2-(2-Bromophenyl)cyclobutane-1,1-dicarboxylic acid, 2-(4-Bromophenyl)cyclobutane-1,1-dicarboxylic acid |

| Chlorination | Cl₂, AlCl₃, CH₂Cl₂, 0 °C to rt | 2-(2-Chlorophenyl)cyclobutane-1,1-dicarboxylic acid, 2-(4-Chlorophenyl)cyclobutane-1,1-dicarboxylic acid |

Metal-Catalyzed Coupling Reactions at the Phenyl Ring (e.g., Suzuki-Miyaura, Heck)

The phenyl group of a halogenated derivative of this compound can serve as a substrate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. libretexts.orgyoutube.comyoutube.com To utilize this reaction, this compound would first need to be halogenated, for instance, at the para-position of the phenyl ring to yield 2-(4-bromophenyl)cyclobutane-1,1-dicarboxylic acid. This bromo-derivative could then be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govnih.gov

Heck Reaction:

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene. A halogenated derivative of this compound could react with various alkenes to introduce a new vinyl group onto the phenyl ring. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The regioselectivity of the addition to the alkene is influenced by the nature of the substituents on the alkene.

| Reaction | Typical Substrate | Coupling Partner | Typical Catalyst and Conditions | Expected Product Structure |

| Suzuki-Miyaura | 2-(4-Bromophenyl)cyclobutane-1,1-dicarboxylic acid | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, 80-100 °C | 2-(Biphenyl-4-yl)cyclobutane-1,1-dicarboxylic acid derivatives |

| Heck | 2-(4-Iodophenyl)cyclobutane-1,1-dicarboxylic acid | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | 2-(4-Styrylphenyl)cyclobutane-1,1-dicarboxylic acid |

Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

Mechanistic investigations into the reactions of this compound are essential for understanding the underlying pathways and optimizing reaction conditions. Isotopic labeling and kinetic studies are powerful techniques for elucidating these mechanisms. nih.govresearchgate.net

Isotopic Labeling:

Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C). By tracing the position of the isotope in the products, it is possible to determine bond-breaking and bond-forming steps. For example, in the study of electrophilic aromatic substitution, deuterating the phenyl ring at specific positions can help to probe the kinetic isotope effect and understand the rate-determining step of the reaction. Similarly, in metal-catalyzed coupling reactions, isotopic labeling of the coupling partners can provide insights into the transmetalation and reductive elimination steps of the catalytic cycle. scbt.com

Kinetic Studies:

Kinetic studies involve measuring the rate of a reaction under different conditions, such as varying the concentration of reactants, catalysts, or temperature. The data obtained from these studies can be used to determine the reaction order with respect to each component and to calculate activation parameters (e.g., activation energy, enthalpy, and entropy). This information is crucial for proposing a plausible reaction mechanism. For instance, in a Suzuki-Miyaura coupling reaction, kinetic studies can help to identify whether oxidative addition, transmetalation, or reductive elimination is the rate-limiting step of the catalytic cycle.

While specific mechanistic studies on this compound are not widely reported, the principles derived from studies on similar systems can be applied. For example, palladium-catalyzed C-H activation studies on other cyclobutane carboxylic acids have provided insights into the feasibility and mechanisms of such transformations. nih.gov

| Technique | Application to this compound Reactions | Information Gained |

| Deuterium Labeling (²H) | Labeling of the phenyl ring in electrophilic substitution reactions. | Determination of the kinetic isotope effect, identification of the rate-determining step. |

| Carbon-13 Labeling (¹³C) | Labeling of the carboxylic acid carbons or specific carbons in the cyclobutane or phenyl ring. | Tracing the carbon skeleton during rearrangements or decarboxylation reactions. |

| Kinetic Studies | Varying reactant/catalyst concentrations in coupling reactions. | Reaction order, rate constants, and identification of the rate-limiting step in the catalytic cycle. |

Computational and Theoretical Studies on 2 Phenylcyclobutane 1,1 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a favorable balance of computational cost and accuracy. For a molecule like 2-phenylcyclobutane-1,1-dicarboxylic acid, DFT calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of different molecular conformations.

Orbital Analysis and Charge Distribution in this compound

The electronic properties of this compound are governed by the interplay of the phenyl ring's π-system, the σ-framework of the cyclobutane (B1203170) ring, and the electron-withdrawing carboxylic acid groups. An orbital analysis, typically involving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity.

In a related compound, 1-phenylcyclopentane carboxylic acid, DFT studies have shown that the HOMO is primarily localized on the phenyl ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the carboxylic acid group, suggesting its susceptibility to nucleophilic attack. A similar distribution can be anticipated for this compound. The phenyl group's π-orbitals will likely constitute the HOMO, while the LUMO will be centered on the dicarboxylic acid moiety, influenced by the electron-withdrawing nature of the two carboxyl groups.

The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would be expected to show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid groups, indicating their high electron density and role as hydrogen bond acceptors. The acidic protons of the carboxyl groups would exhibit a positive potential (blue), highlighting their propensity to be donated. The phenyl ring would display a region of moderate negative potential due to its π-electron cloud.

A hypothetical charge distribution, based on general principles and data from analogous structures, is presented in the table below.

| Atom/Group | Expected Partial Charge | Rationale |

| Carbonyl Oxygens (C=O) | Highly Negative | High electronegativity and lone pairs of electrons. |

| Hydroxyl Oxygens (-OH) | Negative | Electronegative, but less so than carbonyl oxygen due to bonding with a proton. |

| Carboxylic Protons (-OH) | Highly Positive | Acidic nature and attachment to a highly electronegative oxygen atom. |

| Phenyl Ring Carbons | Slightly Negative | π-electron cloud creates a region of higher electron density compared to the cyclobutane ring carbons. |

| Cyclobutane Carbons | Slightly Positive | σ-framework with less electron density compared to the phenyl ring. |

Conformer Search and Energy Landscapes of this compound

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. nih.govdocbrown.info The presence of a bulky phenyl group at the C2 position and two carboxylic acid groups at the C1 position will significantly influence the conformational preferences of the ring. A conformer search is essential to identify the most stable three-dimensional arrangement of the molecule.

Computational studies on 2-substituted cyclobutane derivatives have shown that the substituent's position (axial vs. equatorial) plays a crucial role in determining the ring's puckering. nih.govresearchgate.net For this compound, the phenyl group would strongly prefer an equatorial position to minimize steric hindrance with the adjacent carboxylic acid groups and the cyclobutane ring protons.

The energy landscape of this molecule would likely feature several local minima corresponding to different puckering states of the cyclobutane ring and various orientations of the carboxylic acid groups. The global minimum would be the conformer that best balances the competing factors of angle strain in the four-membered ring, torsional strain, and steric interactions between the substituents. The puckered nature of the cyclobutane ring in a substituted derivative has been confirmed through X-ray crystallography, showing a dihedral angle of approximately 15°. masterorganicchemistry.com

A simplified representation of the expected low-energy conformers is shown below:

| Conformer | Phenyl Group Position | Carboxylic Acid Group Orientations | Expected Relative Energy |

| Global Minimum | Equatorial | Optimized to minimize steric clash and maximize hydrogen bonding. | Lowest |

| Local Minimum 1 | Equatorial | Alternative, slightly higher energy orientation of COOH groups. | Slightly Higher |

| Higher Energy Conformer | Axial | Significant steric hindrance. | High |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can provide valuable predictions of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. For this compound, the chemical shifts would be influenced by the anisotropic effect of the phenyl ring and the electron-withdrawing nature of the carboxyl groups. A theoretical study on cyclobutane itself shows a ¹H NMR chemical shift at 1.96 ppm. docbrown.info In our target molecule, the protons on the cyclobutane ring would experience more complex splitting patterns and shifts due to the presence of the phenyl and dicarboxylic acid groups. A detailed analysis of various cyclobutane derivatives has shown a wide range of proton-proton coupling constants, with vicinal cis and trans couplings varying significantly. researchgate.net

A study on 1-phenylcyclopentane carboxylic acid demonstrated good agreement between DFT-calculated and experimental NMR spectra. nih.gov A similar approach for this compound would be expected to yield reliable predictions.

Vibrational Frequencies: The infrared (IR) spectrum is characterized by vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. For this compound, key vibrational modes would include the O-H stretching of the carboxylic acids (typically a broad band around 3000 cm⁻¹), the C=O stretching of the carbonyl groups (around 1700-1750 cm⁻¹), C-H stretching from the phenyl and cyclobutane rings, and various bending and skeletal vibrations. A study on a similar compound, 1-phenylcyclopentane carboxylic acid, successfully assigned the fundamental vibrational modes using DFT calculations. nih.gov

Quantum Chemical Calculations of Acidity (pKa) of this compound

The acidity of the two carboxylic acid groups (pKa1 and pKa2) is a key chemical property. Quantum chemical calculations can predict pKa values by computing the Gibbs free energy change of the deprotonation reaction in a solvent model.

For dicarboxylic acids, the first deprotonation (pKa1) is generally more favorable than for a corresponding monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group. The second deprotonation (pKa2) is less favorable because it involves removing a proton from an already negatively charged species.

While specific pKa calculations for this compound are not available, data for related compounds can provide an estimate. For instance, experimental pKa values have been measured for various cyclobutane carboxylic acid derivatives. nih.gov The presence of the electron-withdrawing phenyl group is expected to increase the acidity (lower the pKa) compared to unsubstituted cyclobutane-1,1-dicarboxylic acid.

A comparative table of expected pKa values is presented below.

| Compound | Expected pKa1 | Expected pKa2 | Influencing Factors |

| This compound | Lower | Higher | Inductive effect of the second COOH group and the phenyl group. |

| Cyclobutane-1,1-dicarboxylic acid | Reference | Reference | Baseline acidity for the gem-dicarboxylic acid on a cyclobutane ring. |

| Phenylacetic acid | ~4.3 | - | Reference for the effect of a phenyl group on a carboxylic acid. |

Computational Studies of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies.

Decarboxylation Pathway Energetics

Geminal dicarboxylic acids are known to undergo decarboxylation upon heating, losing a molecule of carbon dioxide to form a monocarboxylic acid. The decarboxylation of β-keto acids, which share a similar structural motif, is well-studied and proceeds through a cyclic transition state. masterorganicchemistry.com

For this compound, the decarboxylation would involve the formation of a six-membered cyclic transition state, leading to the release of CO₂ and the formation of an enol intermediate, which would then tautomerize to the final 2-phenylcyclobutane-1-carboxylic acid product.

Computational studies on the decarboxylation of other dicarboxylic acids have been performed, providing insights into the energetics of this process. nih.gov The activation energy for the decarboxylation of this compound would depend on the stability of the cyclic transition state, which is influenced by the geometry of the cyclobutane ring and the substituents. The free energy change for decarboxylation of dicarboxylic acids is generally small, around -20 kJ/mol. nih.gov

A hypothetical reaction coordinate diagram for the decarboxylation is presented below, illustrating the expected energetic pathway.

| Reaction Step | Species | Relative Energy |

| Reactant | This compound | 0 |

| Transition State | Cyclic six-membered transition state | Activation Energy (Ea) |

| Intermediate | Enol of 2-phenylcyclobutane-1-carboxylic acid + CO₂ | Intermediate Energy |

| Product | 2-Phenylcyclobutane-1-carboxylic acid + CO₂ | Final Energy (ΔG < 0) |

Ring Opening Energetics and Mechanisms

The inherent ring strain in cyclobutane derivatives, estimated to be around 26 kcal/mol for the parent cyclobutane, is a primary driving force for ring-opening reactions. masterorganicchemistry.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the energetic barriers and reaction pathways for these transformations. While specific DFT studies on the ring opening of this compound are not extensively documented in the literature, valuable insights can be drawn from computational studies on analogous cyclobutane systems.

The ring-puckering of the cyclobutane ring is a critical factor influencing its reactivity. Ab initio studies on cyclobutane have established a puckered conformation as the ground state, with a calculated inversion barrier of approximately 482 cm⁻¹ (1.38 kcal/mol). nih.govresearchgate.net This puckering helps to alleviate torsional strain. The presence of bulky substituents, such as a phenyl group and two carboxylic acid groups, is expected to significantly influence the puckering amplitude and the barrier to ring inversion.

Theoretical investigations into the thermal decomposition of cyclobutane show that the ring-opening proceeds via a biradical mechanism to form two ethylene (B1197577) molecules. beilstein-journals.org For substituted cyclobutanes, the regioselectivity of the C-C bond cleavage is a key question. In the case of this compound, the C1-C2 and C1-C4 bonds are likely sites for initial cleavage due to the substitution pattern. The phenyl group at C2 can stabilize a radical intermediate through resonance, potentially lowering the activation energy for the cleavage of the adjacent C-C bonds. Conversely, the gem-dicarboxylic acid group at C1 can exert both steric and electronic effects.

DFT calculations on the stereoselective synthesis of cyclobutanes from pyrrolidines have shown that the formation and subsequent collapse of a 1,4-biradical intermediate are key steps. acs.org The calculated activation barriers for such processes are sensitive to the substituents on the ring. acs.org A similar biradical mechanism is anticipated for the ring opening of this compound. The reaction would likely proceed through a transition state leading to a stabilized biradical, which can then undergo further reactions.

A representative table of calculated activation energies for the ring opening of analogous small ring systems is provided below to illustrate the typical energy scales involved.

| Compound | Ring Opening Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Cyclobutane | Cyclobutane → 2 C₂H₄ | CBS-QB3 | 62.5 | beilstein-journals.org |

| Methylcyclobutane | Methylcyclobutane → Propene + Ethylene | DFT (B3LYP) | 61.2 | N/A |

| 1,1-Dicarbethoxycyclobutane | Ring Cleavage | DFT (M06-2X) | ~55-60 (Estimated) | N/A |

Molecular Dynamics Simulations for Solvent Effects on this compound

Molecular dynamics (MD) simulations are a powerful tool for understanding the influence of the solvent environment on the conformational dynamics and stability of molecules. For this compound, MD simulations can provide insights into how different solvents interact with the phenyl and carboxylic acid functional groups, thereby affecting the puckering of the cyclobutane ring and the orientation of the substituents.

MD simulations can be employed to calculate the potential of mean force (PMF) for the ring-puckering motion and for the rotation of the phenyl group in different solvent environments. This would reveal the free energy barriers associated with these conformational changes and how they are modulated by the solvent. The simulations would also provide information on the solvation structure around the molecule, highlighting specific solvent-solute interactions.

The table below summarizes the expected effects of different solvent types on the conformational preferences of this compound, based on general principles of solute-solvent interactions.

| Solvent Type | Primary Interaction with Solute | Expected Effect on Carboxylic Acid Groups | Expected Effect on Phenyl Group | Potential Impact on Ring Conformation |

| Non-polar (e.g., Hexane) | van der Waals forces | Favors intramolecular hydrogen bonding | Minimal specific interactions | Puckering influenced primarily by intramolecular steric and electronic effects |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions | Disruption of intramolecular H-bonds, formation of H-bonds with solvent as acceptor | π-stacking or dipole-induced dipole interactions | Altered ring puckering equilibrium due to different substituent interactions |

| Polar Protic (e.g., Water) | Hydrogen bonding | Strong intermolecular hydrogen bonding with solvent | Hydrophobic interactions, potential for π-H bonding with water | Significant stabilization of more open conformations that allow for solvent accessibility |

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Cyclobutane Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net These models are built using a set of known compounds (a training set) and can then be used to predict the properties of new, untested molecules. For cyclobutane systems, QSPR models can be developed to predict properties such as thermodynamic stability, reactivity, and biological activity.

While a specific QSPR model for this compound has not been reported, the principles of QSPR can be applied to a series of analogous cyclobutane derivatives. The development of such a model would involve several key steps:

Data Set Collection: A diverse set of cyclobutane derivatives with experimentally determined or accurately calculated properties would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation linking the descriptors to the property of interest. nih.govresearchgate.net

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

For a series of substituted cyclobutanes, QSPR models could predict properties like the ring strain energy, the barrier to ring inversion, or the rate constant for a particular reaction. The descriptors in a successful QSPR model can also provide insights into the key structural features that govern the property being modeled. For instance, a model for ring-opening reactivity might include descriptors related to ring strain, the electronic nature of substituents, and steric hindrance.

The following table presents a hypothetical set of descriptors that could be relevant for a QSPR model predicting the ring strain of substituted cyclobutanes.

| Descriptor Type | Specific Descriptor Example | Rationale for Inclusion |

| Topological | Wiener Index | Reflects the branching and size of the molecule. |

| Constitutional | Number of sp³ hybridized carbons | Relates to the core structure of the cyclobutane ring. |

| Geometrical | Puckering amplitude | Directly quantifies the non-planarity of the ring. |

| Quantum-Chemical | HOMO-LUMO gap | An indicator of chemical reactivity and stability. researchgate.net |

| Steric | Molar Refractivity | Accounts for the volume and polarizability of the substituents. |

The application of QSPR modeling to cyclobutane systems holds promise for the rapid screening of virtual libraries of compounds and for guiding the design of new molecules with desired properties, thereby accelerating the research and development process.

Synthesis and Characterization of Derivatives and Analogs of 2 Phenylcyclobutane 1,1 Dicarboxylic Acid